
Technical Guide: (2-Phenylphenyl) Benzoate
Characterization & Synthesis

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: (2-Phenylphenyl) benzoate

CAS No.: 5449-49-0

Cat. No.: B3053565

Get Quote

Part 1: Executive Summary
(2-Phenylphenyl) benzoate (CAS 5449-49-0) is a specialized ester derivative of 2-

phenylphenol (o-phenylphenol) and benzoic acid. Unlike its simpler analog phenyl benzoate,

this compound incorporates a biphenyl core, introducing significant steric bulk and π-π stacking

potential. These structural features drastically alter its thermodynamic profile, making it a

compound of interest in liquid crystal engineering, plasticizer development, and as a

mechanistic probe in Fries rearrangement studies.

This guide provides a rigorous technical breakdown of the compound's physical properties, a

self-validating synthesis protocol, and a critical analysis of its thermal behavior.

Part 2: Chemical Identity & Structural Analysis
The structural integrity of (2-Phenylphenyl) benzoate relies on the orthogonality of the

pendant phenyl ring relative to the benzoate ester plane. This "ortho-twist" creates a unique

packing motif that influences its unusually high melting transition compared to para-substituted

isomers.
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Parameter Data

IUPAC Name [1,1'-Biphenyl]-2-yl benzoate

Common Synonyms
2-Biphenylyl benzoate; o-Phenylphenyl

benzoate; 2-Phenylphenol benzoate

CAS Number 5449-49-0

Molecular Formula C₁₉H₁₄O₂

Molecular Weight 274.32 g/mol

SMILES O=C(Oc1ccccc1c2ccccc2)c3ccccc3

Part 3: Thermodynamic Data Profile
The thermal data for (2-Phenylphenyl) benzoate presents a distinct divergence from standard

trends. While ortho-substitution typically lowers melting points due to symmetry disruption, the

reported values for this compound suggest a highly stable crystal lattice or a liquid crystalline

mesophase transition.

Table 1: Physical Property Data
Property Experimental Value

Predicted/Calculate
d

Confidence Level

Melting Point (MP) 240 – 241 °C [1] 108 ± 5 °C (QSAR) Medium (See Note A)

Boiling Point (BP)
Not determined

(Decomposes)
471.9 ± 24.0 °C [1] High (Prediction)

Density N/A 1.151 g/cm³ Medium

Solubility
Soluble in Toluene,

DCM, Chloroform
Insoluble in Water High
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Note A (Critical Analysis): The experimental melting point of 240-241 °C is significantly higher

than the para-isomer (4-biphenylyl benzoate, MP ~151 °C [2]). This anomaly often indicates

either a specific high-stability polymorph or a liquid crystalline clearing point (transition from

mesophase to isotropic liquid). Researchers should verify this value via Differential Scanning

Calorimetry (DSC) as described in the protocol below.

Visualization: Thermal Analysis Logic
The following diagram outlines the decision matrix for interpreting thermal data for this

compound, distinguishing between a simple melt and a liquid crystal transition.

Sample: (2-Phenylphenyl) Benzoate

Run DSC (10°C/min)

Endothermic Peak @ ~100-150°C?

First Transition

Endothermic Peak @ 240°C?

Second Transition

Polarized Optical Microscopy (POM)

Check for Birefringence Check for Isotropic State

Liquid Crystalline Mesophase

Birefringence Observed
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Figure 1: Decision logic for validating the high melting point transition using DSC and Polarized

Optical Microscopy.

Part 4: Experimental Methodologies
To ensure scientific integrity, do not rely solely on database values. The following protocol

allows for the de novo synthesis and validation of the compound.

Protocol 1: Synthesis via Schotten-Baumann
Esterification
This method utilizes a biphasic or solvent-assisted approach to overcome the steric hindrance

of the ortho-phenyl group.

Reagents:

2-Phenylphenol (o-Phenylphenol): 10.0 mmol (1.70 g)

Benzoyl Chloride: 12.0 mmol (1.4 mL)

Pyridine (Anhydrous): 15.0 mmol (Catalyst/Base)

Dichloromethane (DCM): 20 mL

HCl (1M) and NaHCO₃ (Sat. Aq.) for workup.

Step-by-Step Workflow:

Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-

phenylphenol in dry DCM. Add pyridine and cool the solution to 0 °C in an ice bath.

Acylation: Dropwise add benzoyl chloride over 10 minutes. The reaction is exothermic;

maintain temperature < 5 °C to prevent side reactions.

Reflux: Once addition is complete, remove the ice bath and allow to warm to room

temperature. Stir for 1 hour, then reflux gently (40 °C) for 2 hours to ensure completion
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(monitor via TLC, Hexane:EtOAc 8:2).

Quench & Wash: Pour the reaction mixture into 50 mL ice water. Separate the organic layer.

Wash 2x with 1M HCl (to remove pyridine).

Wash 2x with Sat. NaHCO₃ (to remove unreacted benzoic acid).

Wash 1x with Brine.

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purification (Critical): Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane

mixture. This step is vital to remove any unreacted 2-phenylphenol which significantly

depresses the melting point.

Visualization: Synthesis Pathway
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Figure 2: Mechanistic pathway for the synthesis of (2-Phenylphenyl) benzoate.

Part 5: Applications & Implications
Liquid Crystal Engineering
The high melting point (240 °C) and rod-like (calamitic) structure of (2-phenylphenyl)
benzoate make it a candidate for high-temperature liquid crystal formulations. The biphenyl

core provides the rigid mesogen, while the ester linkage imparts flexibility and dipole moments

necessary for alignment in electric fields [3].
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Fries Rearrangement Substrate
In organic synthesis, this compound serves as a model substrate for the Fries Rearrangement.

Treatment with Lewis acids (e.g., AlCl₃) causes the migration of the benzoyl group to the

phenyl ring, yielding hydroxybenzophenones (e.g., 2-hydroxy-3-biphenylyl phenyl ketone). This

reaction is sensitive to the steric bulk of the ortho-phenyl group, making this compound a

valuable probe for studying steric effects in electrophilic aromatic substitution [4].

Analytical Standard
Due to its stability and distinct retention time, it is used as an internal standard in the GC-MS

analysis of phenolic preservatives and plasticizers in complex matrices.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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